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Introduction

The Plaque Reduction Neutralization Test (PRNT) is the gold-standard serological assay for

quantifying levels of neutralizing antibodies against Ebolavirus (EBOV). This test measures the

ability of antibodies in a serum or plasma sample to inhibit the infection of susceptible cells by

the virus. The resulting reduction in the number of plaques, or zones of cell death, is used to

determine the neutralizing antibody titer. This methodology is crucial for evaluating the

immunogenicity of vaccine candidates, screening therapeutic antibody candidates, and

conducting sero-surveillance studies to understand population immunity.

The protocols described herein are applicable to various Ebolavirus species, including a

hypothetical strain designated EBOV-IN-1, and can be performed with live, replication-

competent virus under Biosafety Level 4 (BSL-4) containment or with safer, replication-

incompetent pseudoviruses at BSL-2.

Principle of the Assay

The PRNT is based on the principle that specific neutralizing antibodies will bind to the surface

glycoproteins of the Ebola virus, preventing the virus from entering and infecting susceptible

host cells.[1][2] A known quantity of virus is incubated with serial dilutions of a test serum

sample. This virus-antibody mixture is then added to a monolayer of cultured cells, typically

Vero E6 cells.[3] If neutralizing antibodies are present, they will block viral entry, and fewer cells
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will become infected. After an incubation period, a semi-solid overlay (like agarose or

methylcellulose) is added to restrict the spread of the virus, ensuring that any new infections

are localized to the immediate vicinity of the initially infected cells, thus forming discrete

plaques.[1] These plaques are then visualized by staining, and the number of plaques is

counted. The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution

that reduces the number of plaques by a specified percentage (e.g., 50% or 80%) compared to

a control with no antibodies.[4]

Visualized Experimental Workflow and
Neutralization Principle
The following diagrams illustrate the standard workflow for a PRNT assay and the underlying

biological principle of viral neutralization.
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Caption: Standard workflow of the Plaque Reduction Neutralization Test (PRNT).
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Caption: Principle of antibody-mediated neutralization of Ebolavirus.

Experimental Protocols
Protocol 1: Live Ebolavirus PRNT (BSL-4)
This protocol is for use with live, replication-competent Ebolavirus and must be performed

under BSL-4 containment conditions.

Materials:

Cells: Vero E6 cells
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Virus: Ebolavirus (e.g., EBOV-IN-1), stock with a known titer (PFU/mL)

Media: Dulbecco's Modified Eagle's Medium (DMEM), Minimal Essential Media (MEM), Fetal

Bovine Serum (FBS)

Reagents: Guinea Pig Complement, 1.25% Avicel or 1% Agarose, 0.2% Crystal Violet

solution in 10% neutral-buffered formalin, Phosphate-Buffered Saline (PBS)

Plates: 6-well sterile tissue culture plates

Test Samples: Heat-inactivated serum or plasma

Procedure:

Cell Seeding: Seed 6-well plates with Vero E6 cells to form a 90-100% confluent monolayer

on the day of infection.

Serum Dilution: Prepare serial two-fold or four-fold dilutions of the heat-inactivated test

serum in DMEM. A typical starting dilution is 1:10 or 1:20. Include a positive control antibody

and a negative control serum.

Virus-Antibody Incubation: Mix the diluted serum samples with an equal volume of virus

suspension containing approximately 100 plaque-forming units (PFU) of EBOV. Some

protocols include 5% guinea pig complement in this step to enhance neutralization.

Incubation: Incubate the virus-serum mixtures for 1 hour at 37°C in a 5% CO₂ incubator.

Inoculation: Remove the culture medium from the Vero E6 cell monolayers and inoculate the

cells in duplicate with 300 µL of the virus-serum mixtures. Include virus-only control wells to

establish a baseline plaque count.

Adsorption: Rock the plates every 15 minutes for 1 hour at 37°C to allow the virus to adsorb

to the cells.

Overlay: After the adsorption period, add 2 mL of overlay medium (e.g., 1.25% Avicel in

MEM) to each well. Do not remove the inoculum.

Incubation: Incubate the plates at 37°C with 5% CO₂ for 7-8 days.
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Fixation and Staining: After incubation, remove the overlay and fix the cell monolayers for at

least 30 minutes with 1 mL of 0.2% crystal violet solution in formalin.

Washing and Drying: Gently wash the plates with tap water and allow them to air dry.

Plaque Counting: Count the number of plaques in each well.

Protocol 2: Pseudovirus-Based PRNT (BSL-2)
This safer alternative uses a recombinant Vesicular Stomatitis Virus (rVSV) or lentivirus

backbone expressing the EBOV glycoprotein (GP) and often a reporter gene like Green

Fluorescent Protein (GFP). This assay can be performed at BSL-2.

Materials:

Cells: Vero E6 cells

Virus: rVSV-EBOVgp-GFP (or similar), stock with a known titer (PFU/mL or TCID50/mL)

Media & Reagents: Same as BSL-4 protocol, but Bacto-agar can be used for the overlay.

Plates: 6-well or 96-well sterile tissue culture plates

Procedure:

Cell Seeding: Seed appropriate plates with Vero E6 cells to achieve a confluent monolayer.

Serum Dilution: Prepare serial dilutions of the heat-inactivated test serum as described for

the BSL-4 protocol.

Virus-Antibody Incubation: Mix the diluted serum with a virus suspension containing

approximately 100 PFU of the pseudovirus. Incubate for 1 hour at 37°C.

Inoculation: Inoculate the Vero E6 cell monolayers with the virus-serum mixtures and

incubate for 1 hour at 37°C.

Overlay: Aspirate the inoculum and overlay the cells with medium containing 1% Bacto-agar

or another semi-solid medium.
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Incubation: Incubate the plates at 37°C for 48 hours.

Plaque Counting/Signal Reading:

For plaque-based assays, plaques can be counted directly if they are visible (e.g., GFP-

expressing plaques under a fluorescence microscope).

Alternatively, for high-throughput 96-well formats, fluorescence can be measured using an

automated plate reader.

Data Presentation and Analysis
Quantitative data from PRNT assays should be systematically organized for clear

interpretation. The primary endpoint is the neutralization titer, typically expressed as PRNT50

or PRNT80.

Table 1: Key Parameters for EBOV Neutralization Assays

Parameter
BSL-4 Live Virus
PRNT

BSL-2 Pseudovirus
PRNT

BSL-2
Fluorescence
Reduction (FRNT)

Virus Wild-type Ebolavirus rVSV-EBOVgp-GFP rVSV-EBOVgp-GFP

Containment BSL-4 BSL-2 BSL-2

Cell Line Vero E6 Vero E6 Vero E6

Plate Format 6-well 6-well 96-well

Virus Input ~100 PFU/well ~100 PFU/well ~2,000 TCID50/well

Incubation Time 7 days 48 hours 26 hours

Readout
Plaque Count

(Stained)
Plaque Count (GFP)

GFP Fluorescence

Intensity

Endpoint PRNT50 / PRNT80 PRNT50 / PRNT80 FRNT50

Data Analysis
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Calculate Percent Neutralization: For each serum dilution, calculate the percent

neutralization using the following formula: % Neutralization = [1 - (Plaque count in test well /

Average plaque count in virus control wells)] * 100

Determine Titer: The PRNT50 titer is the reciprocal of the serum dilution that results in a

≥50% reduction in the number of plaques compared to the virus control. A regression

analysis can be used to interpolate the exact dilution that achieves the 50% or 80% cutoff.

Table 2: Example Neutralization Data from EVD Survivors

Sample ID Assay Type Titer (PRNT50)
Neutralization at
1:80 Dilution

Survivor 01 Live EBOV PRNT 1:320 95%

Survivor 02 Live EBOV PRNT 1:80 62%

Survivor 03 Live EBOV PRNT <1:20 15%

Vaccinee 01 Pseudovirus PRNT 1:640 98%

Negative Control Live EBOV PRNT <1:20 <10%

Note: Data in Table 2 is illustrative and based on typical results reported in literature. Actual

results will vary. Studies have shown a high degree of correlation between BSL-4 PRNT and

BSL-2 pseudovirus-based assays, validating the use of the safer BSL-2 methods for evaluating

neutralizing antibodies in many applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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